![molecular formula C11H22N2O2 B1375601 tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate CAS No. 473839-07-5](/img/structure/B1375601.png)
tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate
Übersicht
Beschreibung
“tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 473839-07-5. It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (3S,4S)-3-methyl-4-piperidinylcarbamate .
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, providing carbamates through trapping of the isocyanate intermediate .Molecular Structure Analysis
The molecular structure of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” can be represented by the InChI code: 1S/C11H22N2O2/c1-8-7-12-6-5-9 (8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14)/t8-,9-/m0/s1 . The compound has a molecular formula of C11H22N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate” include a molecular weight of 214.30 g/mol, an XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Baillargeon et al. (2017) reveals that tert-butyl carbamate derivatives exhibit unique crystal structures characterized by simultaneous hydrogen and halogen bonds. This discovery emphasizes the potential of these compounds in crystallography and materials science, particularly in understanding molecular interactions and designing new materials with specific properties (Baillargeon et al., 2017).
Synthesis of Biologically Active Compounds
A study by Ortiz et al. (1999) demonstrates the use of tert-butyl carbamates in synthesizing various biologically active compounds. This research highlights the significance of tert-butyl carbamates in medicinal chemistry, particularly in developing new pharmaceuticals (Ortiz, Guijarro, & Yus, 1999).
Neurodegenerative Disease Research
Research led by Camarillo-López et al. (2020) investigates tert-butyl carbamates in the context of Alzheimer’s disease. Their findings suggest that these compounds could act as β-secretase and acetylcholinesterase inhibitors, offering potential therapeutic applications in neurodegenerative diseases (Camarillo-López et al., 2020).
Molecular Environment Studies
Das et al. (2016) explore the molecular environments of tert-butyl carbamate derivatives, providing insights into the nature of interactions within these compounds. Such studies are essential in understanding the chemical properties and potential applications of tert-butyl carbamates in various fields (Das et al., 2016).
Enantioselective Synthesis Applications
Research by Ober et al. (2004) demonstrates the role of tert-butyl carbamates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is particularly relevant in the field of organic chemistry and pharmaceuticals (Ober, Marsch, Harms, & Carell, 2004).
Diels-Alder Reaction Applications
Padwa et al. (2003) utilized tert-butyl carbamate derivatives in the Diels-Alder reaction, showcasing their use in organic synthesis. This application is significant in the development of complex molecular structures for pharmaceutical and industrial purposes (Padwa, Brodney, & Lynch, 2003).
Intermediate in Drug Synthesis
Zhao et al. (2017) identify tert-butyl carbamates as key intermediates in synthesizing biologically active compounds like omisertinib. This underscores their critical role in the pharmaceutical industry for drug development (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNRJGZDUFKQT-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901168896 | |
| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate | |
CAS RN |
473839-07-5 | |
| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473839-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901168896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)

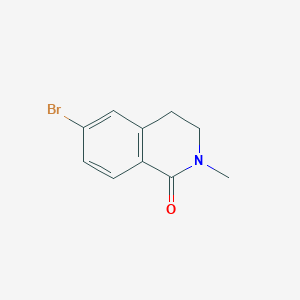
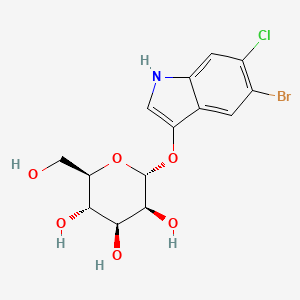



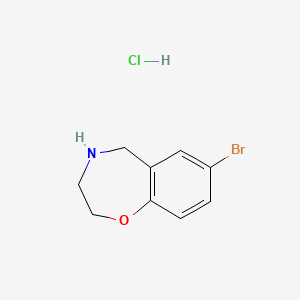
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
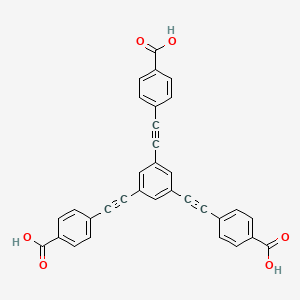
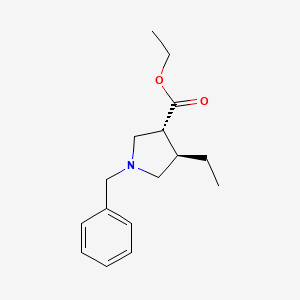


![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)